3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile, also known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use in the treatment of various diseases, including anxiety, depression, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has also been shown to have moderate affinity for the dopamine D2 receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and antipsychotic effects. It has also been shown to reduce the release of glutamate, which is involved in the development of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile is that it has been well-studied and its synthesis method is well-established. This makes it a reliable compound for use in lab experiments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile. One area of interest is its potential use in the treatment of Alzheimer's disease. Preclinical studies have shown that 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile may improve cognitive deficits associated with the disease. Another area of interest is its potential use in the treatment of neuropathic pain. 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has been shown to reduce the release of glutamate, which is involved in the development of neuropathic pain. Finally, further research is needed to fully understand the mechanism of action of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile and its potential use in the treatment of anxiety, depression, and schizophrenia.
Conclusion:
In conclusion, 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile is a promising compound that has shown potential in the treatment of various diseases. Its well-established synthesis method and extensive preclinical studies make it a reliable compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile involves the reaction of 3-chloro-2-nitrobenzoic acid with 4-propanoylpiperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with potassium cyanide to form the final product, 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile. This synthesis method has been well-established and is reproducible.
Aplicaciones Científicas De Investigación
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has been extensively studied for its potential use in the treatment of various diseases. In preclinical studies, 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has shown promising results as an anxiolytic, antidepressant, and antipsychotic agent. It has also been shown to have potential in the treatment of neuropathic pain and cognitive deficits associated with Alzheimer's disease.
Propiedades
IUPAC Name |
3-chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-13(19)17-6-8-18(9-7-17)14-11(10-16)4-3-5-12(14)15/h3-5H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWIUEYSAYPKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.